N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-fluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2,4-dimethylphenyl substituent. Its molecular framework combines a fused heterocyclic system with electron-withdrawing (4-fluorophenyl) and bulky hydrophobic (2,4-dimethylphenyl) groups, which are critical for modulating biological activity and physicochemical properties. The 4-fluorophenyl group may enhance metabolic stability and target binding compared to non-fluorinated analogs, as seen in kinase inhibitors ().
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-15-7-12-20(16(2)13-15)28-22(31)14-34-26-29-23-19-5-3-4-6-21(19)33-24(23)25(32)30(26)18-10-8-17(27)9-11-18/h3-13H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJBQPCVGJOZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 665015-90-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN3O2S2 |
| Molecular Weight | 493.62 g/mol |
| CAS Number | 665015-90-7 |
| Density | 1.34 g/cm³ (predicted) |
| pKa | 13.19 (predicted) |
N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits biological activity primarily through its interaction with various molecular targets. Its structure suggests potential inhibitory effects on specific enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that this compound may inhibit certain kinases and phosphatases that play crucial roles in cellular signaling pathways. For instance, its structural analogs have shown effectiveness against kinases involved in cancer progression.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of similar compounds derived from benzofuro-pyrimidines. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit similar properties .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzofuro-pyrimidine derivatives. The findings revealed that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory effects of related compounds in animal models of inflammation. These studies suggest that N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may modulate inflammatory pathways effectively .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with similar structures to N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide demonstrate significant cytotoxicity against cancer cell lines.
Case Study :
A study highlighted the antiproliferative effects of benzofuro-pyrimidine derivatives on human breast cancer cells, showing an IC50 value that suggests potent anticancer properties. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a valuable candidate for cancer therapy development.
Antioxidant Properties
The antioxidant activity of this compound has been noted in several studies, where it effectively scavenges free radicals and reduces oxidative stress.
Case Study :
In vitro assays demonstrated that derivatives similar to this compound exhibited antioxidant activities comparable to standard antioxidants such as ascorbic acid. This property is crucial for developing therapeutic agents aimed at preventing cellular damage associated with oxidative stress-related diseases.
Enzyme Inhibition
The compound may also have enzyme-inhibitory properties relevant to metabolic disorders.
Case Study :
Research on structurally analogous compounds has reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This suggests potential applications in treating Type 2 diabetes and related metabolic conditions.
Summary of Applications
| Application Type | Description | Relevant Studies |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on various cancer cell lines; induces apoptosis | Study demonstrating IC50 values in human breast cancer cells |
| Antioxidant Properties | Scavenges free radicals; reduces oxidative stress | In vitro assays showing antioxidant activity comparable to ascorbic acid |
| Enzyme Inhibition | Potential inhibition of DPP-IV; implications for diabetes management | Studies indicating enzyme inhibition linked to glucose metabolism |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety is reactive under acidic or basic conditions, leading to hydrolysis. In acidic media, it forms the corresponding carboxylic acid and aniline derivative. Basic hydrolysis yields a sodium or potassium salt of the carboxylic acid, depending on the alkali used. The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, facilitated by the electron-withdrawing effect of the benzofuro-pyrimidine ring.
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Carboxylic acid, aniline derivative | Reflux, 60°C |
| Basic hydrolysis | NaOH, H₂O | Sodium carboxylate, aniline derivative | Room temperature |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide and sulfone derivatives. Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) convert the sulfanyl group to sulfoxide under mild conditions, while stronger oxidants like potassium permanganate (KMnO₄) yield the sulfone. The electron-donating 4-fluorophenyl group stabilizes intermediate oxidation states .
| Oxidation State | Reagent | Product | Conditions |
|---|---|---|---|
| Sulfoxide | H₂O₂, CH₃CN | S-oxide | 0°C, 30 min |
| Sulfone | KMnO₄, H₂O | S-dioxide | 80°C, 12 h |
Nucleophilic Substitution at the Sulfanyl Site
The sulfanyl group acts as a leaving group under basic conditions, allowing substitution with nucleophiles such as hydroxide, amines, or thiols. The reaction is facilitated by the electron-withdrawing benzofuro-pyrimidine core, which lowers the energy barrier for nucleophilic attack. Substitution products include thioethers, sulfonamides, and disulfides.
| Nucleophile | Reagent | Product | Conditions |
|---|---|---|---|
| Hydroxide | NaOH, DMF | Thiolate | 100°C, 6 h |
| Amine (e.g., NH₃) | NH₃, THF | Sulfonamide | 50°C, 24 h |
Electrophilic Aromatic Substitution
The benzofuro-pyrimidine ring system undergoes electrophilic substitution at positions ortho and para to the sulfanyl group. Nitration, bromination, and Friedel-Crafts acylation are feasible, with regioselectivity influenced by the electron-withdrawing sulfanyl and pyrimidine substituents .
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro derivative | 10°C, 2 h |
| Bromination | Br₂, FeBr₃ | Bromo derivative | 80°C, 8 h |
Thermal Stability and Decomposition
Thermal decomposition of the compound occurs above 250°C, yielding volatile products including CO₂, NH₃, and sulfur-containing fragments. The benzofuro-pyrimidine core retains structural integrity up to 180°C under inert atmospheres.
Redox Cycling and Antioxidant Activity
The sulfanyl group participates in redox cycling, reducing reactive oxygen species (ROS) like superoxide and hydroxyl radicals. This activity is enhanced by the electron-withdrawing 4-fluorophenyl group, which stabilizes radical intermediates .
Biochemical Interactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s benzofuropyrimidinone core distinguishes it from analogs with benzothienopyrimidinone (e.g., ) or pyrido[2,3-d]pyrimidinone () scaffolds. For example:
- Benzothieno[2,3-d]pyrimidinone (): Exhibits higher lipophilicity due to sulfur’s larger atomic radius and lower electronegativity, which may improve membrane permeability but reduce aqueous solubility .
- Quinazolinone derivatives (): Feature a simpler bicyclic system, often associated with kinase inhibition (e.g., EGFR), but lack the fused furan ring’s rigidity .
Substituent Analysis
Position 3 Modifications
- 4-Fluorophenyl (target) : Enhances metabolic stability and electron-withdrawing effects, common in CNS-active and kinase-targeting drugs () .
- 4-Methoxyphenyl () : Similar to ethoxy but smaller, balancing solubility and metabolic resistance .
- 4-Methylbenzyl () : Introduces flexibility and hydrophobicity, possibly favoring hydrophobic pocket interactions in enzymes or receptors .
Acetamide Tail Variations
- 4-Methylphenyl () : Lacking the 2-methyl group, this analog may exhibit weaker steric effects, altering selectivity .
- Trifluoromethylphenyl () : The CF₃ group significantly increases electronegativity and lipophilicity, often enhancing target affinity but risking toxicity .
Physicochemical Properties
Note: Molecular weights estimated from structural formulas; melting points often correlate with crystallinity and intermolecular interactions.
Q & A
Q. What experimental techniques are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating crystal structures of complex heterocyclic compounds like this acetamide derivative. Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. Refinement using software like SHELXL and validation with tools like PLATON ensure accuracy. Synchrotron radiation may enhance resolution for low-quality crystals .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
- Step 1: Condensation of 4-fluorophenyl-substituted benzofuropyrimidinone with thioglycolic acid to introduce the sulfanyl group.
- Step 2: Coupling with N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution or Mitsunobu reaction.
- Critical conditions: Anhydrous solvents (e.g., DMF or THF), catalytic bases (e.g., K₂CO₃), and controlled temperatures (60–80°C). Intermediate purity should be verified via TLC or HPLC .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm.
- Stability: Accelerated stability studies (40°C/75% RH for 1–3 months) combined with LC-MS to detect degradation products. Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be systematically addressed?
Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Mitigation strategies include:
- Standardization: Use validated cell lines (e.g., HEK293 for kinase assays) and replicate experiments ≥3 times.
- Control compounds: Include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Statistical rigor: Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. What computational strategies predict binding affinity to target enzymes like kinases or cytochrome P450 isoforms?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of target enzymes. Focus on sulfanyl-acetamide interactions with catalytic residues.
- MD simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability.
- QSAR models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors from analogs in PubChem .
Q. What experimental design principles optimize reaction yields during scale-up synthesis?
Apply Design of Experiments (DoE) methodologies:
- Factors: Temperature, catalyst loading, solvent ratio.
- Response surface modeling: Central composite design to identify optimal conditions.
- Flow chemistry: Continuous-flow reactors improve heat/mass transfer and reproducibility for exothermic steps (e.g., cyclization reactions) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Analog synthesis: Modify substituents on the 4-fluorophenyl or dimethylphenyl groups.
- Assay panels: Test analogs against related targets (e.g., kinase isoforms) to assess selectivity.
- Crystallography: Co-crystallize analogs with target enzymes to map binding interactions. Prioritize derivatives with >10-fold selectivity in preliminary screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
